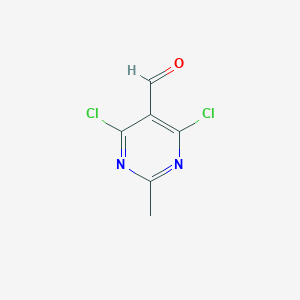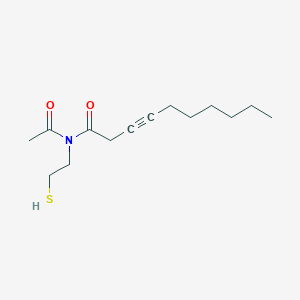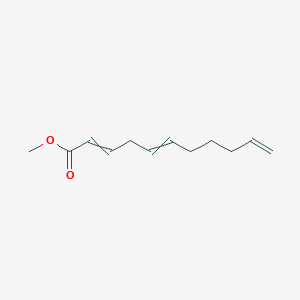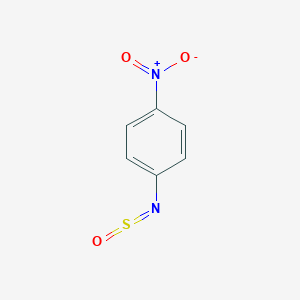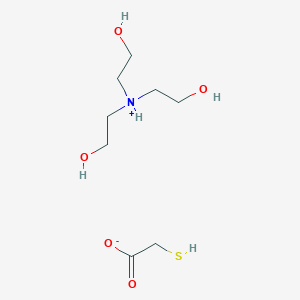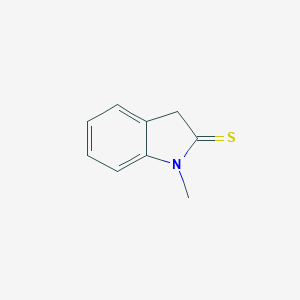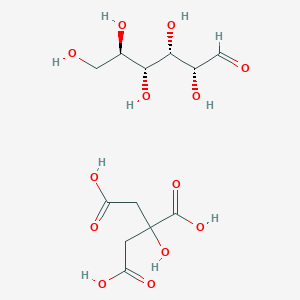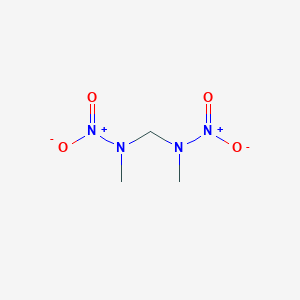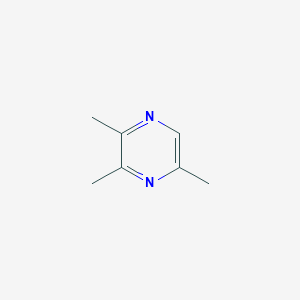
2,3,5-Trimethylpyrazine
Vue d'ensemble
Description
La 2,3,5-Triméthylpyrazine est un composé azoté hétérocyclique volatil de formule chimique C₇H₁₀N₂. Il est connu pour son odeur distinctive de noix grillées et de pommes de terre cuites. Ce composé se trouve couramment dans divers produits alimentaires tels que le cacao, le café, le chocolat, les pommes de terre, les céréales et les noix grillées . Il est largement utilisé comme agent aromatisant dans l'industrie alimentaire en raison de son arôme agréable.
Mécanisme D'action
Target of Action
2,3,5-Trimethylpyrazine (TMP) is a volatile heterocyclic nitrogen compound . It has been found to target the respiratory system . .
Biochemical Pathways
TMP can be synthesized from 2,3-butanedione and 1,2-diaminopropane . The synthesis involves amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst: Raney Ni . The reaction consists of synthesis of 2,3,5-trimethyl-5,6-dihydropyrazine and this compound
Result of Action
It is known that tmp is used for flavor in cocoa, coffee, chocolate, potato, cereal, and fried nuts . This suggests that TMP may have effects on taste receptors or other related cellular systems.
Action Environment
The action of TMP can be influenced by various environmental factors. For instance, the production of TMP was found to be significantly affected by temperature, bottle capacity, and water addition during the fermentation process . Moreover, TMP is a volatile compound, which means its action, efficacy, and stability can be influenced by factors such as temperature and pressure.
Analyse Biochimique
Biochemical Properties
2,3,5-Trimethylpyrazine plays a role in various biochemical reactions, particularly those involving oxidative stress and cellular signaling. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound has been shown to influence the activity of antioxidant enzymes, thereby modulating the cellular redox state . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and detoxification.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, which can affect energy production and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of signaling pathways . For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential in regulating cellular processes and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains relatively stable under controlled conditions, but its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular redox states and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of dosage optimization to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation . The compound is metabolized primarily through oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within different cellular compartments can influence its activity and efficacy . For instance, its accumulation in mitochondria may enhance its role in modulating oxidative stress and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 2,3,5-Triméthylpyrazine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la condensation de la 2,3-butanedione avec la 1,2-diaminopropane. La réaction est généralement effectuée dans de l'alcool éthylique anhydre à une basse température de -5 °C . Une autre méthode implique l'amination de l'isopropanolamine en présence d'ammoniac et d'un catalyseur d'hydrogénation tel que le nickel de Raney .
Méthodes de production industrielle : La production industrielle de 2,3,5-Triméthylpyrazine implique souvent des processus de fermentation. Par exemple, Bacillus amyloliquefaciens peut être utilisé pour produire ce composé par fermentation. L'optimisation des conditions de fermentation, telles que la température, la capacité du flacon et l'ajout d'eau, peut améliorer considérablement le rendement en 2,3,5-Triméthylpyrazine .
Analyse Des Réactions Chimiques
Types de réactions : La 2,3,5-Triméthylpyrazine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Ce composé peut être oxydé pour former des acides carboxyliques en utilisant des agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir la 2,3,5-Triméthylpyrazine en ses amines correspondantes en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution peuvent se produire avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les amines et les pyrazines substituées, selon les réactifs et les conditions utilisés .
Applications de la recherche scientifique
La 2,3,5-Triméthylpyrazine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les réactions de Maillard et la chimie des arômes.
Biologie : La recherche a montré qu'elle peut agir comme une molécule de signalisation dans la communication microbienne.
Médecine : Des études ont exploré ses effets thérapeutiques potentiels, notamment son rôle dans la neuroprotection et les activités anti-inflammatoires.
Industrie : Elle est largement utilisée dans l'industrie alimentaire comme agent aromatisant et dans la production de parfums
Mécanisme d'action
Le mécanisme d'action de la 2,3,5-Triméthylpyrazine implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il a été démontré qu'elle module l'activité de certaines enzymes et récepteurs du système nerveux, contribuant à ses effets neuroprotecteurs. De plus, elle peut influencer les voies de réaction de Maillard, conduisant à la formation de composés aromatiques .
Applications De Recherche Scientifique
2,3,5-Trimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of Maillard reactions and flavor chemistry.
Biology: Research has shown that it can act as a signaling molecule in microbial communication.
Medicine: Studies have explored its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory activities.
Industry: It is widely used in the food industry as a flavoring agent and in the production of fragrances
Comparaison Avec Des Composés Similaires
La 2,3,5-Triméthylpyrazine est souvent comparée à d'autres alkylpyrazines telles que la 2,5-diméthylpyrazine et la 2,3,6-triméthylpyrazine. Bien que ces composés partagent des structures et des propriétés similaires, la 2,3,5-Triméthylpyrazine est unique par son profil olfactif spécifique et son utilisation répandue dans l'industrie alimentaire. D'autres composés similaires comprennent la 2,3,5,6-tétraméthylpyrazine, connue pour ses propriétés médicinales .
Propriétés
IUPAC Name |
2,3,5-trimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGWXHKWJGQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047075 | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted nut, baked potato odour | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.990 | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14667-55-1 | |
| Record name | Trimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14667-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PR0W8TIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3,5-Trimethylpyrazine known for?
A1: this compound is primarily known for its potent aroma, described as roasted, nutty, and earthy. It's a key contributor to the characteristic smell of roasted coffee, peanuts, and popcorn. [, , , ]
Q2: How does the position of methyl groups in pyrazines affect their flavor release in food?
A2: Research shows that the arrangement of methyl groups within the pyrazine ring influences their interaction with food proteins like bovine serum albumin (BSA), thereby impacting flavor release. [] For instance, this compound, with three methyl groups, exhibited a higher release rate from BSA solutions compared to 2-methylpyrazine and 2,5-dimethylpyrazine. []
Q3: How does alkalization affect the concentration of alkylpyrazines in cocoa products?
A3: Studies have shown that alkalizing cocoa beans before roasting, particularly at pH levels above 7, leads to a higher concentration of alkylpyrazines, including this compound, compared to alkalizing after roasting or not alkalizing at all. This suggests that high pH conditions during processing can enhance the development of desirable cocoa aromas. []
Q4: How is this compound formed in food?
A4: This compound is primarily formed through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during the heating of food. [, , , , ]
Q5: Can microorganisms contribute to the formation of this compound?
A5: Yes, certain Bacillus strains isolated from fermented soybeans (natto) have been shown to produce significant amounts of this compound. This highlights the potential of using microorganisms for the biosynthesis of this flavor compound. []
Q6: Can enzymes influence the formation of this compound in cocoa beans?
A6: Research suggests that the addition of carboxypeptidase B from porcine pancreas to under-fermented cocoa beans can significantly increase the concentration of this compound, indicating a potential role of this enzyme in its formation. [, ]
Q7: Can the addition of specific amino acids influence this compound formation?
A7: Studies on Maillard reaction model systems show that the presence of lysine-containing dipeptides, particularly those with lysine at the C-terminus (like Arginine-Lysine), leads to a higher production of this compound compared to systems with free amino acids or tripeptides. []
Q8: How does the roasting process affect the presence of this compound in walnuts?
A9: Roasting walnut kernels can significantly increase the concentration of this compound in walnut oil. This effect is linked to the Maillard reaction and the breakdown of precursors like ribose and glycine during the roasting process. []
Q9: What is the molecular formula and weight of this compound?
A10: Its molecular formula is C7H10N2, and its molecular weight is 122.17 g/mol. [, , ]
Q10: How can this compound be synthesized?
A10: Several methods exist for its synthesis, including:
- Condensation and Dehydroaromatization: This method involves the condensation of biacetyl and 1,2-diaminopropane, followed by dehydroaromatization. []
- From labeled precursors: 4-15N-2,3,5-Trimethylpyrazine and 1-15N-2,3,5-Trimethylpyrazine were synthesized using 15N-DL-alanine and 1-15N-tetramethylpyrazine 1-oxide, respectively. These labeled compounds are useful for studying the compound's metabolic pathways. []
- Biocatalytic synthesis: Genetically modified Escherichia coli expressing a variant of the phenol monooxygenase-like protein (PmlABCDEF) can specifically produce this compound-1-oxide, offering a novel biocatalytic route for its synthesis. []
Q11: Are there spectroscopic methods to analyze this compound?
A11: Yes, various spectroscopic techniques can be used for its analysis, including:
- Gas Chromatography–Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound in complex mixtures like food extracts. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR): Used to characterize the structure and study the dynamics of this compound and its derivatives. [, ]
- Inelastic Neutron Scattering (INS): Provides insights into the methyl group dynamics of this compound in its complexes with anilic acids. []
Q12: What is the metabolic fate of this compound in humans?
A13: Studies using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) identified several metabolites of this compound in the urine of coffee drinkers. [] The primary metabolites were 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. []
Q13: Does this compound interact with human serum albumin (HSA)?
A15: Studies using multispectral techniques and molecular dynamics simulations revealed that this compound can bind to HSA, primarily through hydrophobic interactions. This binding can induce conformational changes in HSA and potentially influence its physiological activity. []
Q14: What are the main applications of this compound?
A16: Its primary use is as a flavoring agent in the food industry due to its potent and desirable roasted aroma. [, , ] It's also used in fragrances and as a building block for synthesizing other chemicals.
Q15: Can this compound be used for controlled release applications?
A17: Research has explored the potential of using metal complexes containing this compound as controlled-release agents for this flavor compound at elevated temperatures. This approach has potential applications in the food, flavor, and fragrance industries. [] For example, the complex [Cu3Cl3(2-ethyl-3-methylpyrazine)2]n can release 2-ethyl-3-methylpyrazine with 96.5% selectivity at 200 °C. []
Q16: What are the implications of this compound for food safety and quality control?
A18: Given its role in flavor and its potential formation through different pathways, the presence and concentration of this compound can be used as a quality indicator in various food products, including coffee, cocoa, and fermented foods. [, , ]
Q17: Can supercritical CO2 extraction be used to control the levels of this compound in food products?
A19: Research suggests that supercritical CO2 extraction can effectively reduce the concentration of undesirable volatile compounds in food products, including this compound, without affecting the non-volatile composition. This technique can be valuable for controlling aroma profiles and improving the sensory characteristics of food. []
Q18: Can the presence of this compound in cocoa liquor be used to assess the roasting process?
A20: Analyzing the ratio of this compound to 2,3,5,6-tetramethylpyrazine in cocoa liquor can provide insights into the roasting conditions employed. Maintaining a specific ratio of these compounds is important for achieving desirable flavor profiles in chocolate products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



